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molecular formula C6H4FNO2 B1295920 6-Fluoronicotinic acid CAS No. 403-45-2

6-Fluoronicotinic acid

Cat. No. B1295920
M. Wt: 141.1 g/mol
InChI Key: UJDLCTNVHJEBDG-UHFFFAOYSA-N
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Patent
US06794397B2

Procedure details

To the solution of KMnO4 (284 mg, 1.8 mmol) in H2O (50 mL) was added 2-fluoro-5-methylpyridine (100 mg, 0.9 mmol) at room temperature. The reaction mixture was then heated to 100° C. for 4 h. The resulting precipitate was filtered and discarded. The aqueous solution was washed with 3:2, hexane: ethyl acetate (2×20 mL), acidified with 2N HCl, then extracted with ethyl acetate (3×20 mL). The organic extracts were combined and washed with H2O and brine, dried over anhydrous Na2SO4. The solvent was evaporated in vacuo to give 6-fluoronicotinic acid (30 mg) as a white solid. The title compound was prepared from 6-fluoronicotinic acid and 4-ethoxy-2-nitroaniline as a yellow solid as described in Example 15. 1H NMR (CDCl3): 11.09 (bs, 1H), 8.88 (d, J=2.4, 1H), 8.81 (d, J=9.3, 1H), 8.42-8.35 (m, 1H), 7.74 (d, J=3.3, 1H), 7.33-7.29 (m, 1H), 7.13-7.10 (m, 1H), 4.11 (q, J=7.2, 2H), 1.47 (t, J=7.2, 3H).
Name
Quantity
284 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-:1][Mn](=O)(=O)=O.[K+].[F:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][N:9]=1.[OH2:15]>>[F:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([OH:1])=[O:15])=[CH:10][N:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
284 mg
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
100 mg
Type
reactant
Smiles
FC1=NC=C(C=C1)C
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
The aqueous solution was washed with 3:2, hexane
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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